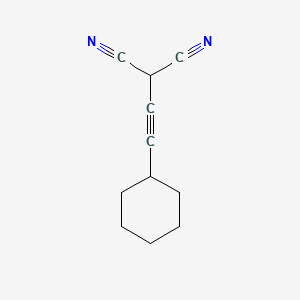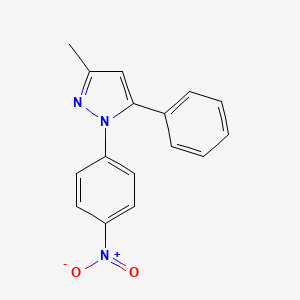
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound with the molecular formula C10H9N3O2 It is characterized by a pyrazole ring substituted with a methyl group at the 3-position, a nitrophenyl group at the 1-position, and a phenyl group at the 5-position
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 4-nitrophenylhydrazine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the desired pyrazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Analyse Des Réactions Chimiques
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The specific pathways involved vary depending on the target and the biological context .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- can be compared with other similar compounds, such as:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the phenyl group at the 5-position, which may affect its chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole: Has a nitrophenyl group at the 2-position instead of the 4-position, leading to different steric and electronic effects.
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole: Similar structure but with the nitrophenyl group at the 2-position, which may influence its properties
The uniqueness of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
73225-12-4 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-methyl-1-(4-nitrophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C16H13N3O2/c1-12-11-16(13-5-3-2-4-6-13)18(17-12)14-7-9-15(10-8-14)19(20)21/h2-11H,1H3 |
Clé InChI |
TZTHNAWXKYFCME-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


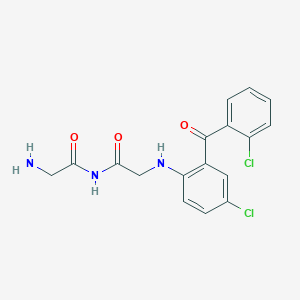
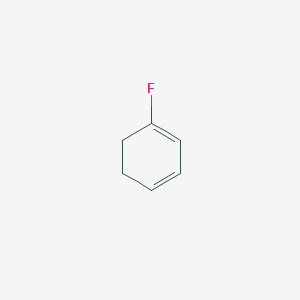
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

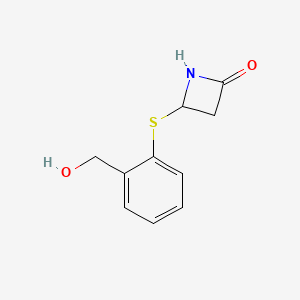

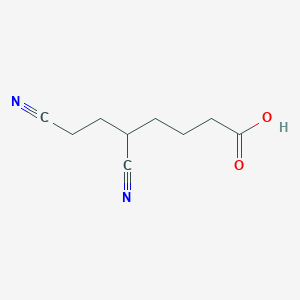
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
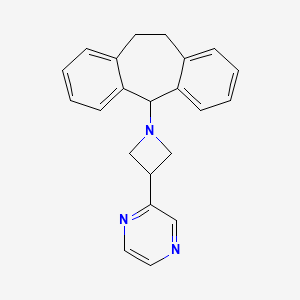

![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)

